
2,4,6-trimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with three methyl groups and a sulfonamide group attached to a 1,2,4-triazole ring. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Benzene Sulfonamide Core: The starting material, 2,4,6-trimethylbenzenesulfonyl chloride, is reacted with an appropriate amine to form the sulfonamide core.
Attachment of the 1,2,4-Triazole Ring: The sulfonamide intermediate is then reacted with a triazole derivative under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reaction: Using larger quantities of reactants and solvents.
Optimizing temperature and pressure: Ensuring the reaction proceeds efficiently.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting their function.
Chemical Reactions: Acts as a nucleophile or electrophile in various reactions, depending on the conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-TRIMETHYLBENZENESULFONAMIDE: Lacks the triazole ring, making it less versatile in certain reactions.
N-(4H-1,2,4-TRIAZOL-4-YL)-BENZENESULFONAMIDE: Lacks the methyl groups, potentially affecting its reactivity and biological activity.
Uniqueness
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is unique due to the presence of both the triazole ring and the methyl-substituted benzene ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N4O2S |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
2,4,6-trimethyl-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N4O2S/c1-8-4-9(2)11(10(3)5-8)18(16,17)14-15-6-12-13-7-15/h4-7,14H,1-3H3 |
Clé InChI |
PFFIRTAFBDIMPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN2C=NN=C2)C |
Solubilité |
26 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


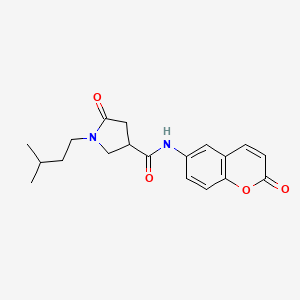
![{1-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11020796.png)
![2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one](/img/structure/B11020797.png)
![N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycine](/img/structure/B11020798.png)
![Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11020806.png)
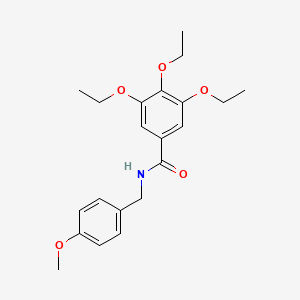

![5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11020816.png)
![N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11020817.png)
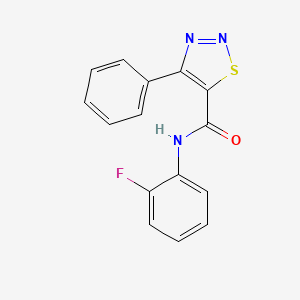
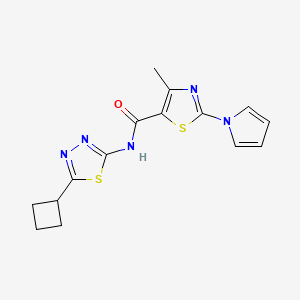
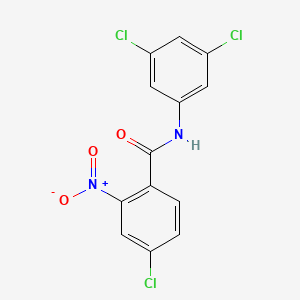
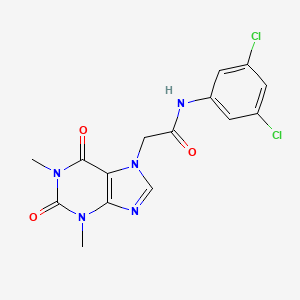
![methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11020833.png)
